molecular formula C8H9ClN2O2 B13087026 (2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid

(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid

Cat. No.: B13087026
M. Wt: 200.62 g/mol
InChI Key: OCQHBVISBRPALA-SSDOTTSWSA-N
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Description

(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-chloropyridine-4-carboxaldehyde with an appropriate amino acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by reduction to yield the desired amino acid.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 3-chloropyridine and a protected amino acid derivative. This method allows for the selective introduction of the amino acid moiety at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, piperidine derivatives, and amino acid analogs with modified functional groups.

Scientific Research Applications

(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the chlorine atom and the amino group on the pyridine ring contributes to its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.

    3-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.

    4-Chloropyridine: Used as an intermediate in the production of various chemical compounds.

Uniqueness

(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is unique due to the presence of both the amino acid moiety and the chloropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1

InChI Key

OCQHBVISBRPALA-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC(=C1C[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CN=CC(=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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